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Compound of Interest

Compound Name:
alpha-Methylhistamine

dihydrobromide

CAS No.: 28814-35-9

Cat. No.: B14058332

Get Quote

Target: Histamine H3 Receptor (Agonist) CAS: 868698-49-1 (dihydrobromide) / 75614-89-0

(free base) Audience: Neuroscientists, Pharmacologists, Drug Discovery Scientists

Abstract & Molecule Profile
(R)-alpha-Methylhistamine (RAMH) is a highly potent, selective agonist of the Histamine H3

receptor (

~ 50 nM). Unlike the endogenous ligand histamine, RAMH possesses high selectivity for H3
over H1 and H2 subtypes, making it the "gold standard" tool compound for probing H3-
mediated presynaptic autoregulation and heteroregulation of neurotransmitter release
(acetylcholine, dopamine, norepinephrine).

This guide details the handling, in vitro validation (binding and functional), and in vivo

application of the dihydrobromide salt form, which is preferred for its superior aqueous solubility

compared to the free base.
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Property Data

Molecular Weight ~287.0 (Dihydrobromide salt)

Solubility
Water: >25 mg/mL (100 mM); DMSO: ~20

mg/mL; Ethanol: ~1 mg/mL

Appearance White to off-white crystalline solid

Stability
Solid: 2 years at -20°C (desiccated). Solution: 1

month at -20°C.

Selectivity
H3 > H4 >> H1/H2 ( > 1000-fold selective over

H1/H2)

Mechanism of Action
The H3 receptor is a

-coupled GPCR.[1][2] Activation by RAMH triggers the dissociation of the

subunit, which inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cAMP.

Presynaptic Autoreceptor: Inhibits histamine synthesis (via histidine decarboxylase) and

release.

Presynaptic Heteroreceptor: Inhibits the release of ACh, Dopamine, 5-HT, and

Norepinephrine.
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Figure 1: Signal transduction pathway of (R)-alpha-Methylhistamine at the H3 receptor.
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Material Handling & Reconstitution
Reconstitution Protocol
The dihydrobromide salt is highly hygroscopic but water-soluble.

Stock Solution (10 mM): Dissolve 2.87 mg of RAMH dihydrobromide in 1 mL of sterile

distilled water or PBS (pH 7.4).

Note: Do not heat. Vortex gently.

Aliquot & Store: Divide into small aliquots (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C.

Working Solutions: Dilute stock in the specific assay buffer on the day of the experiment.

In Vitro Protocol 1: Radioligand Competition
Binding
Objective: Determine the affinity (

) of RAMH or competing ligands using

-alpha-methylhistamine (

-NAMH).

Reagents
Membranes: CHO-K1 or HEK293 cell membranes stably expressing human H3R.

Radioligand:

-alpha-methylhistamine (Specific Activity ~80 Ci/mmol). Concentration: 1–2 nM.

Assay Buffer: 50 mM Tris-HCl, 5 mM

, pH 7.4.[3][4]

Non-Specific Binding (NSB) Control: 10
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M Thioperamide or 10

M Histamine.

Workflow
Preparation: Thaw membranes and dilute in Assay Buffer to ~5–15

g protein/well.

Plating (96-well plate):

Add 25

L Competitor (RAMH serial dilutions:

to

M).

Add 25

L Radioligand (

-NAMH, final conc. ~1 nM).

Add 150

L Membrane Suspension.

Incubation: Incubate for 90 minutes at 25°C (Room Temp). Equilibrium is critical.

Termination: Rapid filtration through GF/C glass fiber filters (presoaked in 0.5%

polyethylenimine to reduce non-specific binding) using a cell harvester.

Wash: Wash filters 3x with ice-cold Assay Buffer (50 mM Tris-HCl).

Counting: Add scintillant and count radioactivity (CPM).
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Figure 2: Workflow for H3 Receptor Radioligand Competition Binding Assay.

In Vitro Protocol 2: Functional cAMP Inhibition
Objective: Validate agonist activity by measuring the inhibition of forskolin-induced cAMP

accumulation.

Reagents
Cells: CHO-hH3R cells.

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX (PDE inhibitor), and 0.1%

BSA.
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Stimulant: Forskolin (10

M).

Detection: LANCE Ultra cAMP kit (TR-FRET) or AlphaScreen.

Protocol
Cell Prep: Harvest cells and resuspend in Stimulation Buffer at

cells/mL.

Agonist Addition: Add 5

L of RAMH (serial dilutions) to a 384-well optiplate.

Stimulation: Add 5

L of Forskolin (10

M final) + Cell Suspension (10

L).

Note: RAMH is added simultaneously or 10 min prior to Forskolin to allow receptor

engagement before AC activation.

Incubation: 30 minutes at Room Temperature.

Detection: Add detection reagents (Eu-cAMP tracer + ULight-anti-cAMP) and incubate 1

hour.

Analysis: Measure signal. RAMH will decrease the signal (if using competition FRET) or

decrease cAMP levels dose-dependently.

Expected

: 0.5 – 5 nM.
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RAMH is blood-brain barrier (BBB) penetrant. The dihydrobromide salt is preferred for injection

due to solubility.

Recommended Dosage & Routes
Species Route Dosage

Indication /
Endpoint

Mouse i.p. 5 – 10 mg/kg

Histamine turnover

inhibition; Memory

enhancement

Rat i.p. 5 – 20 mg/kg

Water maze

(Memory); Sleep-

wake cycle

modulation

Rat i.c.v.
0.1 – 1.0

g

Direct CNS

administration (avoids

peripheral

metabolism)

Guinea Pig i.v.
10 – 100

g/kg

Cardiovascular

parameters (H3

mediated

hypotension)

Experimental Tips:

Vehicle: Saline (0.9% NaCl) is suitable.

Timing: Administer 30–60 minutes prior to behavioral testing to allow peak CNS distribution.

Controls: Always run a group pre-treated with an H3 antagonist (e.g., Thioperamide 2-5

mg/kg) to confirm the effect is H3-mediated.

Troubleshooting & Optimization
High Non-Specific Binding (Binding Assay): Ensure filters are soaked in 0.5% PEI. Use

polypropylene plates to minimize "sticky" compound loss.
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Low Signal Window (cAMP Assay): Ensure Forskolin concentration is sufficient (10-20

M) to generate a robust cAMP spike that RAMH can inhibit.

Precipitation: If using high concentrations (>10 mM) for stock, ensure the solution is fully

dissolved. The dihydrobromide salt is generally very soluble, but cold storage can cause

precipitation; vortex well after thawing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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